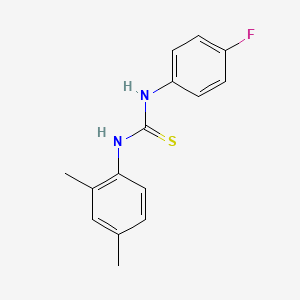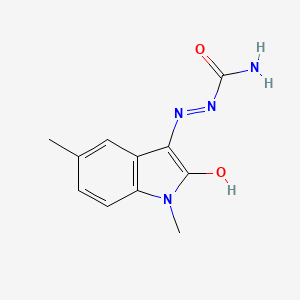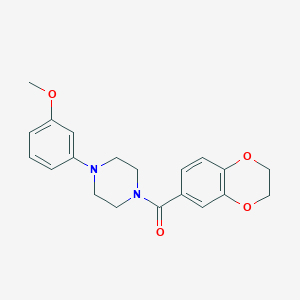
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride, also known as L-838,417, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. It is thought to enhance the inhibitory effects of GABA by increasing the opening of the chloride ion channel, leading to hyperpolarization of the neuron and decreased neuronal excitability.
Biochemical and Physiological Effects:
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been shown to have sedative and muscle relaxant effects. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride in lab experiments is its well-established pharmacological profile and mechanism of action. This allows for more accurate and reliable interpretation of experimental results. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
For research could include further investigation of its safety and efficacy in humans, as well as exploration of its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research could focus on the development of more selective compounds that target specific subtypes of the GABA-A receptor, which could lead to more effective and better-tolerated treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride involves the reaction of N-methylglycine with benzyl bromide in the presence of sodium hydride to form benzyl N-methylglycinate. This intermediate is then reacted with 1,2-dibromoethane in the presence of potassium carbonate to form 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-one. The final step involves the reduction of the ketone group using sodium borohydride in the presence of hydrochloric acid to form 1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride.
Applications De Recherche Scientifique
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have anticonvulsant properties in animal models of epilepsy.
Propriétés
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-16-9-15(20)18-8-7-17(11-14(19)12-18)10-13-5-3-2-4-6-13/h2-6,14,16,19H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMANTZNJJBTPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(N-methylglycyl)-1,4-diazepan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)


![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3S*,4S*)-4-methyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5681462.png)
![2-methyl-1-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5681465.png)
![3,5-dimethyl-7-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681469.png)